molecular formula C24H32N2O2S B452007 N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B452007
M. Wt: 412.6g/mol
InChI Key: FSYKNSFEAVCZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfanyl group and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Propanamide Backbone: This step involves the reaction of a suitable amine with a propanoic acid derivative under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Coupling with Phenylpropyl Groups: The final step involves the coupling of the intermediate with phenylpropyl groups, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-: Similar structure but lacks the sulfanyl group.

    N-(3-phenylpropyl)propanamide: Similar backbone but lacks the additional functional groups.

Uniqueness

N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H32N2O2S

Molecular Weight

412.6g/mol

IUPAC Name

3-[3-oxo-3-(3-phenylpropylamino)propyl]sulfanyl-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C24H32N2O2S/c27-23(25-17-7-13-21-9-3-1-4-10-21)15-19-29-20-16-24(28)26-18-8-14-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2,(H,25,27)(H,26,28)

InChI Key

FSYKNSFEAVCZKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)CCSCCC(=O)NCCCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCSCCC(=O)NCCCC2=CC=CC=C2

Origin of Product

United States

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